molecular formula C28H25N3OS2 B11452728 4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11452728
M. Wt: 483.7 g/mol
InChI Key: BNZRWOBYLHZGMA-UHFFFAOYSA-N
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Description

4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the core tetracyclic structure: This is typically achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The sulfanyl, oxa, and thia groups are introduced through nucleophilic substitution reactions, using reagents such as thiols, alcohols, and amines.

    Final modifications: The final steps involve fine-tuning the structure through selective oxidation or reduction reactions to achieve the desired functional groups and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of robust purification methods to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene undergoes a variety of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the thia and oxa groups, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the oxa group can produce alcohols.

Scientific Research Applications

4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has a wide range of applications in scientific research, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules. It can also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for drug discovery and development. It can be used to study enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, the compound may have therapeutic applications, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials, such as polymers and coatings, with specific properties.

Mechanism of Action

The mechanism by which 4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene exerts its effects depends on its specific interactions with molecular targets. These interactions can involve:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The compound’s effects can be mediated through various biochemical pathways, such as those involved in oxidative stress, inflammation, or cell signaling.

Comparison with Similar Compounds

4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in the nature and position of their substituents, which can lead to differences in their chemical reactivity and biological activity.

Properties

Molecular Formula

C28H25N3OS2

Molecular Weight

483.7 g/mol

IUPAC Name

4,4-dimethyl-13-[(4-methylphenyl)methylsulfanyl]-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C28H25N3OS2/c1-17-9-11-18(12-10-17)15-33-27-25-24(29-16-30-27)22-20-13-28(2,3)32-14-21(20)23(31-26(22)34-25)19-7-5-4-6-8-19/h4-12,16H,13-15H2,1-3H3

InChI Key

BNZRWOBYLHZGMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=NC3=C2SC4=C3C5=C(COC(C5)(C)C)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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